![molecular formula C30H31ClN4O10S2 B12340666 3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes carboxyethyl and disulfo groups, making it a valuable subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride involves multiple steps, including the formation of the porphyrin core and subsequent functionalization The process typically starts with the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. Purification steps, such as chromatography and crystallization, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its biological functions.
Reduction: Reduction reactions can modify the electronic structure of the porphyrin ring, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without degrading the porphyrin core.
Major Products
Applications De Recherche Scientifique
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying porphyrin chemistry.
Biology: Investigated for its role in biological processes, including enzyme function and cellular respiration.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of sensors, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of this compound involves its ability to interact with various molecular targets, including enzymes and receptors. The porphyrin ring structure allows it to participate in electron transfer reactions, making it an effective catalyst and mediator in biological processes. The carboxyethyl and disulfo groups enhance its solubility and reactivity, enabling it to engage in specific interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid
- 3-[18-(2-Carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-21,22,23,24-tetrahydroporphyrin-2-yl]propanoic acid
Uniqueness
Compared to similar compounds, 3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride stands out due to its unique combination of functional groups. The presence of both carboxyethyl and disulfo groups provides enhanced solubility and reactivity, making it more versatile for various applications. Its specific structure also allows for more targeted interactions with biological molecules, increasing its potential in medical and industrial research.
This detailed article provides a comprehensive overview of this compound, highlighting its significance in various fields of study
Propriétés
Formule moléculaire |
C30H31ClN4O10S2 |
|---|---|
Poids moléculaire |
707.2 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C30H30N4O10S2.ClH/c1-13-17(5-7-27(35)36)23-12-24-18(6-8-28(37)38)14(2)20(32-24)10-25-30(46(42,43)44)16(4)22(34-25)11-26-29(45(39,40)41)15(3)21(33-26)9-19(13)31-23;/h9-12,33-34H,5-8H2,1-4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);1H |
Clé InChI |
XXVDYTNWGQYGAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)S(=O)(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


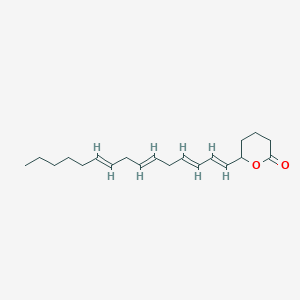


![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
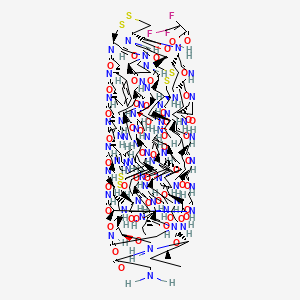
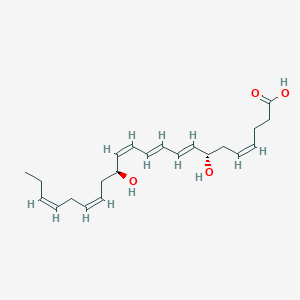

![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
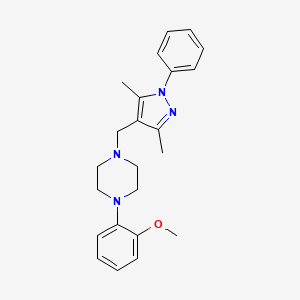
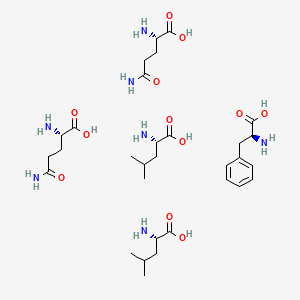
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)

